tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-12(2,3)19-11(18)15-13(4,5)10(17)16-8-6-14-7-9-16/h14H,6-9H2,1-5H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWFIVDZAHHZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Amines with Di-tert-Butyl Dicarbonate
Primary or secondary amines react with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or K₂CO₃). For example:
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Substrate : 2-Methyl-1-oxo-propan-2-yl amine.
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Conditions : Boc₂O (1.1 eq), TEA (2 eq), methanol, 20°C, 12 h.
This step is critical for preventing undesired side reactions during downstream piperazine coupling.
Synthesis of the 2-Methyl-1-Oxo-Propan-2-Yl Intermediate
The ketone functionality is introduced via:
Acylation of Protected Amines
Activated carbonyls (e.g., acyl chlorides) react with Boc-protected amines. For instance:
Oxidative Methods
Oxidation of secondary alcohols using Jones reagent or Dess-Martin periodinane may also yield ketones, though this route is less common for sterically hindered substrates.
Piperazine Coupling Strategies
Piperazine is introduced via nucleophilic displacement or amide bond formation:
Nucleophilic Substitution
A leaving group (e.g., chloride) on the ketone intermediate is displaced by piperazine:
Acylation with Piperazine
EDC/HOBt-mediated coupling forms the amide bond:
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Reagents : Boc-protected carboxylic acid, piperazine (1.5 eq), EDC (1.2 eq), HOBt (1.2 eq).
Deprotection and Final Product Isolation
The Boc group is removed under acidic conditions:
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Piperazine, DIEA, DMSO, 70°C | 80–90% | High yield, minimal byproducts | Requires activated leaving group |
| Acylation | EDC/HOBt, DCM, RT | 70–85% | Mild conditions, versatile | Sensitive to moisture |
| Direct Boc Protection | Boc₂O, TEA, MeOH, RT | >90% | Scalable, cost-effective | Requires anhydrous conditions |
Optimization and Scale-Up Considerations
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Solvent Selection : DMSO enhances reactivity in substitution reactions but complicates purification. DCM/MeOH mixtures improve chromatographic resolution.
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Catalyst Screening : DMAP accelerates acylation but may require rigorous removal during workup.
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Temperature Control : Reactions above 100°C (e.g., sealed tube) improve kinetics but risk decomposition.
Analytical Characterization
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LC-MS : [M+H]⁺ expected at m/z 298.3 (calculated for C₁₃H₂₃N₃O₃).
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¹H NMR : Key signals include δ 1.38 (s, Boc CH₃), 2.65 (s, NCH₃), and 3.50–3.70 (m, piperazine CH₂).
Applications and Derivatives
The compound serves as an intermediate in kinase inhibitors and antimicrobial agents. Functionalization at the piperazine nitrogen (e.g., alkylation, acylation) enables diversification .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
Research indicates that compounds similar to tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate exhibit antidepressant effects. The piperazine moiety is known for its interaction with serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives of this compound showed significant activity in animal models of depression, suggesting potential therapeutic uses in treating mood disorders . -
Anxiolytic Effects
The compound’s structure allows it to potentially bind to GABA receptors, which are implicated in anxiety regulation. Preliminary studies have shown that related compounds can reduce anxiety-like behaviors in rodents, indicating a possible application in the development of anxiolytic medications . -
Neuroprotective Properties
There is emerging evidence that compounds containing piperazine can offer neuroprotective benefits, particularly in neurodegenerative diseases like Alzheimer's. Research has indicated that such compounds may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with piperazine derivatives under controlled conditions. This method allows for the production of various analogs with modified substituents, which can enhance pharmacological properties or reduce side effects .
Case Study 1: Antidepressant Efficacy
In a double-blind study involving 60 participants diagnosed with major depressive disorder, a derivative of this compound was administered over eight weeks. Results indicated a significant reduction in depression scores compared to placebo, supporting its potential as an antidepressant .
Case Study 2: Anxiolytic Activity
A preclinical trial assessed the anxiolytic effects of this compound in mice subjected to stress-induced anxiety tests. The results showed that mice treated with the compound exhibited significantly less anxiety-related behavior than control groups, suggesting its potential as an anxiolytic agent .
Mechanism of Action
The mechanism by which tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding .
Comparison with Similar Compounds
tert-Butyl (1-oxo-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-2-yl)carbamate (CAS 2034440-22-5)
- Molecular Formula : C₂₀H₂₃F₃N₄OS
- Molecular Weight : 403.4 g/mol
- Key Differences : Incorporates a 6-(trifluoromethyl)pyrimidin-4-yl substituent on the piperazine ring.
- Properties/Applications : The trifluoromethylpyrimidine group enhances metabolic stability and electron-withdrawing effects, making it a candidate for kinase inhibition in anticancer therapies .
tert-Butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate (CAS 1704488-75-4)
- Molecular Formula : C₂₀H₂₈N₄O₄S
- Molecular Weight : 420.5 g/mol
- Key Differences : Replaces piperazine with a piperidine ring modified by a thiophene-oxadiazole group.
- Properties/Applications : The thiophene and oxadiazole moieties likely improve lipophilicity and antimicrobial activity, though specific data are pending .
tert-Butyl N-[(2R)-1-[(2R)-piperidin-2-yl]propan-2-yl]carbamate (CAS 2349883-21-0)
- Molecular Formula : C₁₃H₂₆N₂O₂
- Molecular Weight : 242.36 g/mol
- Key Differences : Piperidine replaces piperazine, reducing hydrogen-bonding capacity.
tert-Butyl N-methyl-N-(1-oxo-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-yl)carbamate (CAS 2228290-94-4)
- Molecular Formula : C₁₆H₂₁N₃O₃
- Molecular Weight : 303.36 g/mol
- Key Differences : Pyrrolo[2,3-b]pyridine replaces piperazine, introducing aromaticity for π-π stacking.
- Properties/Applications : Enhanced CNS penetration due to aromatic heterocycles; possible neuroprotective applications .
Comparative Analysis Table
Biological Activity
Tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate (CAS No. 1303890-06-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its effects.
Chemical Structure and Properties
The molecular formula of this compound is C13H25N3O3, with a molecular weight of 271.36 g/mol. The compound features a tert-butyl group, a piperazine moiety, and a carbamate functional group, which are critical for its biological activity.
Antimalarial Activity
Recent studies have indicated that compounds related to piperazine derivatives exhibit significant antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives with similar structural features have shown promising in vitro activity against various strains of P. falciparum. In one study, compounds with a piperazine ring demonstrated sub-micromolar antiplasmodial activity (IC50 values ranging from 0.269 µM to 0.659 µM) with low cytotoxicity levels (L6 cells IC50 > 124 µM), resulting in high selectivity indices (S.I.) ranging from 288.6 to 461.0 .
Anticonvulsant Properties
Another area of investigation is the anticonvulsant potential of piperazine-based compounds. Research has shown that certain derivatives exhibit broad-spectrum anticonvulsant properties in animal models, including the maximal electroshock (MES) test and the 6 Hz seizure model. These compounds demonstrated effective inhibition of sodium and calcium currents, suggesting a mechanism involving TRPV1 receptor antagonism .
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be attributed to its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Ring | Essential for antimalarial and anticonvulsant activity |
| Tert-butyl Group | Enhances lipophilicity and cellular permeability |
| Carbamate Functional Group | Contributes to stability and bioactivity |
Studies have indicated that modifications to the piperazine ring or substituents on the carbamate can significantly alter biological activity, emphasizing the importance of these structural components in drug design .
Case Study 1: Antimalarial Efficacy
In a comparative study, several piperazine derivatives were synthesized and tested for their antimalarial activity against P. falciparum NF54 strain. The lead compound exhibited an IC50 value of 0.269 µM with minimal cytotoxic effects (L6 cells IC50 = 124 µM), demonstrating an excellent selectivity index of 460 . This highlights the potential of this compound as a candidate for further development as an antimalarial agent.
Case Study 2: Anticonvulsant Activity
In another study focusing on anticonvulsant properties, compounds similar to tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-y)propan-2-y]carbamate were evaluated in various seizure models. The findings suggested that these compounds could significantly reduce seizure activity, with effective doses showing promising results in both phases of the formalin test for nociceptive responses . This indicates potential therapeutic applications in treating epilepsy and related disorders.
Q & A
Basic: What are the key considerations for synthesizing tert-butyl N-[2-methyl-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate in high yield?
Methodological Answer:
High-yield synthesis requires careful selection of coupling reagents, temperature control, and protection of reactive functional groups. For example, tert-butyl carbamates are often synthesized via carbamate-forming reactions using Boc (tert-butoxycarbonyl) protecting groups. In analogous syntheses, yields exceeding 80% were achieved by employing mild bases (e.g., pyridine) and low temperatures (0–20°C) to minimize side reactions . Purification via silica gel chromatography or recrystallization is critical to isolate the product from unreacted starting materials or byproducts.
Basic: How should researchers handle and dispose of tert-butyl carbamate derivatives to ensure laboratory safety?
Methodological Answer:
- Handling: Use fume hoods, nitrile gloves, and chemical safety goggles. Ensure eyewash stations and safety showers are accessible .
- Disposal: Collect waste in sealed containers and arrange disposal through licensed facilities. Contaminated packaging must be treated as hazardous waste . Avoid environmental release due to unknown ecotoxicological profiles .
Advanced: What analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular weight (e.g., observed [M+H]+ at 257.1740 vs. calculated 257.1739 for similar carbamates) .
- NMR Spectroscopy: Analyze 1H/13C NMR for characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, piperazine protons at δ ~2.5–3.5 ppm) .
- X-ray Crystallography: Resolve stereochemistry for chiral centers, as demonstrated in studies of tert-butyl carbamate derivatives .
Advanced: How can reaction conditions be optimized to minimize racemization when synthesizing chiral tert-butyl carbamate derivatives?
Methodological Answer:
- Use chiral auxiliaries or enantioselective catalysts.
- Maintain low temperatures (e.g., 0°C) during coupling steps to suppress epimerization .
- Monitor optical rotation or chiral HPLC to verify enantiopurity. For example, Boc-protected alanine-piperazine derivatives were synthesized with >97% yield and retained stereochemistry under controlled conditions .
Basic: What are the common byproducts observed during the synthesis of piperazine-containing carbamates, and how can they be identified?
Methodological Answer:
- Byproducts: Unreacted piperazine, Boc-deprotected intermediates, or dimerization products.
- Identification:
- TLC/HPLC: Monitor reaction progress and spot impurities.
- LC-MS: Detect low-abundance byproducts (e.g., m/z shifts corresponding to deprotected amines) .
- 1H NMR: Identify residual solvents or unreacted reagents (e.g., pyridine peaks at δ ~8.5 ppm) .
Advanced: What strategies are recommended for scaling up the synthesis from milligram to gram scale while maintaining purity?
Methodological Answer:
- Process Optimization: Use flow chemistry for controlled reagent mixing and heat dissipation.
- Purification: Replace column chromatography with recrystallization or fractional distillation for large batches.
- Quality Control: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction parameters in real time .
Basic: What are the stability profiles of tert-butyl carbamate derivatives under different storage conditions?
Methodological Answer:
- Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis.
- Avoid prolonged exposure to moisture or acidic/basic environments, which cleave the Boc group. Stability studies on similar compounds show >90% purity retention after 6 months at –20°C .
Advanced: How can computational modeling assist in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations: Predict reaction pathways (e.g., nucleophilic attack on the carbamate carbonyl) .
- Molecular Dynamics: Simulate solvation effects and transition states to optimize solvent selection (e.g., DMF vs. THF) .
- Docking Studies: Model interactions with biological targets if the compound is a pharmaceutical intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
